Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate is a chemical compound with the molecular formula C9H11NO4Na and a molecular weight of 220.17771 g/mol. This compound is known for its unique structure, which includes a furan ring substituted with acetyl, hydroxy, and carboxamidate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate involves several steps. . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a base such as sodium hydroxide to facilitate the formation of the sodium salt. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate can be compared with similar compounds such as:
- Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxylate
- Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and reactivity. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84912-09-4 |
---|---|
Molekularformel |
C9H11NO4.Na C9H11NNaO4 |
Molekulargewicht |
220.18 g/mol |
InChI |
InChI=1S/C9H11NO4.Na/c1-4-6(5(2)11)9(13)14-7(4)8(12)10-3;/h13H,1-3H3,(H,10,12); |
InChI-Schlüssel |
JZICWAOCEFFEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C(=O)C)O)C(=O)NC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.